molecular formula C8H13N3 B1372317 3-(1H-pyrazol-5-yl)piperidine CAS No. 774479-26-4

3-(1H-pyrazol-5-yl)piperidine

Cat. No.: B1372317
CAS No.: 774479-26-4
M. Wt: 151.21 g/mol
InChI Key: DZMZZFAVAYXTJD-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a pyrazole ring fused to a piperidine ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules. The pyrazole ring is known for its versatility and stability, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-5-yl)piperidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction between a piperidine derivative and a pyrazole precursor under suitable conditions can yield the desired compound. A typical synthetic route might involve the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cycloaddition of hydrazine with a 1,3-dicarbonyl compound, followed by oxidation.

    Coupling with Piperidine: The pyrazole derivative is then coupled with a piperidine derivative using a suitable coupling agent, such as a palladium catalyst, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the pyrazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

3-(1H-pyrazol-5-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated as a potential lead compound in drug discovery, particularly for its ability to interact with various biological targets.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-3-yl)piperidine: Similar structure but with the pyrazole ring attached at a different position.

    4-(1H-pyrazol-5-yl)piperidine: Similar structure but with the pyrazole ring attached at a different position on the piperidine ring.

    3-(1H-pyrazol-5-yl)pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.

Uniqueness

3-(1H-pyrazol-5-yl)piperidine is unique due to its specific attachment of the pyrazole ring to the piperidine ring, which can influence its reactivity and biological activity. The position of the pyrazole ring can affect the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery.

Properties

IUPAC Name

3-(1H-pyrazol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h3,5,7,9H,1-2,4,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMZZFAVAYXTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774479-26-4
Record name 3-(1H-pyrazol-5-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 250-mL round-bottom flask was charged with a solution of benzyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate (14 g, 46.61 mmol, 1.00 equiv, 95%) in dioxane (100 mL). To the mixture was added conc.HCl (60 mL, 36%). The resulting mixture was refluxed for 2 hours. The progress was monitored by TLC (DCM:MeOH=10:1). Upon completion, the resulting mixture was concentrated on a rotary evaporator. Then, pH was adjusted to 9 with saturated aqueous Na2CO3. The resulting mixture was then extracted with THF (8×200 mL). Combined organic layers were dried over anhydrous magnesium sulfate. After filtration and concentration on a rotary evaporator, the residue was purified by a silica gel column chromatography eluted with EtOAc/MeOH (10:1) affording 3-(1H-pyrazol-5-yl)piperidine as pale yellow oil (4 g, 54%). LCMS: [M+H]+: 152.1; 1H NMR (CDCl3) δ 7.47 (s, 1H), 6.05 (s, 1H), 3.16 (m, 1H), 3.11 (m, 2H), 2.99 (m, 1H), 2.76 (m, 1H), 2.57 (m, 2H), 1.95 (m, 1H), 1.56 (m, 1H), 1.46 (m, 2H).
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Synthesis routes and methods II

Procedure details

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